molecular formula C24H32O2 B1150105 IRX4310

IRX4310

Número de catálogo B1150105
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. This compound has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of this compound are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. This compound has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of this compound as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.

Aplicaciones Científicas De Investigación

1. Connexin43 Regulation

IRX4310 is implicated in the regulation of connexin43 (Cx43), a major gap junction protein found in heart and uterus. Research has shown that the inclusion of the 5′-untranslated region (UTR) of the Cx43 mRNA in a reporter gene construct significantly increased expression, highlighting a potential role of this compound in modulating Cx43 expression (Schiavi, Hudder, & Werner, 1999).

2. Glycosyl Transferases in Arabidopsis

In the plant Arabidopsis, IRX14 and IRX14-LIKE (IRX14L), closely related glycosyl transferases in the glycosyl transferase 43 (GT43) family, have been studied. Mutations in these genes affect growth and development, indicating a possible role for this compound in plant biology, particularly in glucuronoxylan biosynthesis and drought tolerance (Keppler & Showalter, 2010).

3. Cx43 in Brain Tumors and Epileptic Cortex

The expression of Cx43 in brain tumors and perilesional epileptic cortex has been evaluated, suggesting a regulatory pathway involving Cx43 in the reorganization of astrocytic syncytium in regions undergoing reactive gliosis. This could indicate a potential research application of this compound in understanding tumor-related seizures (Aronica, Gorter, Jansen, Leenstra, Yankaya, & Troost, 2001).

4. Protection Against Ischemia-Reperfusion Injury

A study on the protective effect of propofol against renal ischemia-reperfusion injury in rats showed altered expression of Cx43 as a potential mechanism. This could indicate a role for this compound in understanding and potentially mitigating ischemia-reperfusion injury (Chang, Xue, Ji, Wang, Wang, Shi, Shan, Zhang, Tan, Ma, Li, & Si, 2018).

5. Cx43 Redistribution and Endocytosis in Astrocytes

The study of Cx43 distribution and endocytosis in astrocytes subjected to ischemia/reperfusion or oxygen-glucose deprivation and reoxygenation revealed insights into the cellular processes of gap junction internalization and degradation. This may have implications for the role of this compound in cellular communication under stress conditions (Xie, Cui, Hou, Wang, Miao, Deng, & Feng, 2017).

Propiedades

Fórmula molecular

C24H32O2

Apariencia

Solid powder

Sinónimos

IRX4310;  IRX 4310;  IRX-4310; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.